molecular formula C8H10N2O2 B13145179 2-Pyridinecarboxylicacid,5-(1-aminoethyl)-

2-Pyridinecarboxylicacid,5-(1-aminoethyl)-

Cat. No.: B13145179
M. Wt: 166.18 g/mol
InChI Key: HRRSCPVHCRPVLI-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a carboxylic acid group at the second position and an aminoethyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylicacid,5-(1-aminoethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyridinecarboxylicacid,5-(1-aminoethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is unique due to the presence of both the carboxylic acid and aminoethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-(1-aminoethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5(9)6-2-3-7(8(11)12)10-4-6/h2-5H,9H2,1H3,(H,11,12)

InChI Key

HRRSCPVHCRPVLI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)O)N

Origin of Product

United States

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